6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzyl group, a piperidine ring, a morpholine ring, a pyridazine ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure analysis, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. Piperidine derivatives, for example, can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Acetylcholinesterase Inhibitors
A series of pyridazine analogues, including those similar in structure to "6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide," have been studied for their AChE inhibitory activity. It was found that certain structural modifications, such as the introduction of a lipophilic environment on the pyridazine ring, can enhance AChE-inhibitory activity and selectivity. One of the derivatives, an indenopyridazine derivative, showed significant potency as an AChE inhibitor, indicating the potential of these compounds in the treatment of conditions like Alzheimer's disease (Contreras et al., 2001).
Antitumor Activity
Derivatives of "this compound" have been synthesized and evaluated for their potential antitumor activity. The synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar core structure, showed distinct effective inhibition on the proliferation of cancer cell lines, suggesting its potential as an antitumor agent (Lu et al., 2017).
Antimicrobial Activity
New fluoroquinolone-based 4-thiazolidinones derivatives have been synthesized from a precursor molecule closely related to "this compound." These compounds demonstrated significant antimicrobial activity, showcasing their potential as antibacterial and antifungal agents (Patel & Patel, 2010).
Anticonvulsant Agents
A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, with structural motifs related to "this compound," were synthesized and showed promising anticonvulsant activity. Morpholino and imidazolyl derivatives, in particular, emerged as potential leads for further development in epilepsy treatment (Amir et al., 2011).
Mechanism of Action
Target of Action
The compound “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide” is a piperidine derivative . Piperidine derivatives are known to have a wide range of targets depending on their specific structures and substituents . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives often act by interacting with various receptors or enzymes in the body .
Biochemical Pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it might affect. Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Piperidine derivatives can have diverse pharmacokinetic properties .
Result of Action
The effects would depend on its specific targets and mode of action .
Action Environment
Such factors can include pH, temperature, presence of other compounds, and specific conditions within the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(24-26-12-14-28-15-13-26)19-6-7-20(23-22-19)25-10-8-18(9-11-25)16-17-4-2-1-3-5-17/h1-7,18H,8-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYCKWQKNNEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.